molecular formula C10H19ClO2 B085234 2-[(5-Chloropentyl)oxy]tetrahydro-2H-pyran CAS No. 13129-60-7

2-[(5-Chloropentyl)oxy]tetrahydro-2H-pyran

Cat. No.: B085234
CAS No.: 13129-60-7
M. Wt: 206.71 g/mol
InChI Key: WLHOOFDTKPBKIY-UHFFFAOYSA-N
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Description

2-[(5-Chloropentyl)oxy]tetrahydro-2H-pyran is a heterocyclic organic compound with the molecular formula C10H19ClO2 and a molecular weight of 206.71 g/mol . This compound features a pyran ring, which is a six-membered ring containing one oxygen atom, and a chloropentyl group attached via an ether linkage. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Chloropentyl)oxy]tetrahydro-2H-pyran typically involves the reaction of tetrahydro-2H-pyran with 5-chloropentanol under acidic conditions to form the ether linkage . The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, which facilitates the formation of the ether bond.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2-[(5-Chloropentyl)oxy]tetrahydro-2H-pyran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution with hydroxide can produce alcohols .

Scientific Research Applications

2-[(5-Chloropentyl)oxy]tetrahydro-2H-pyran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(5-Chloropentyl)oxy]tetrahydro-2H-pyran involves its interaction with molecular targets such as enzymes and receptors. The compound’s ether linkage and chloropentyl group allow it to bind to specific sites on proteins, influencing their activity and function. This interaction can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-Chloropentyl)oxy]tetrahydro-2H-pyran is unique due to its specific combination of a pyran ring and a chloropentyl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

13129-60-7

Molecular Formula

C10H19ClO2

Molecular Weight

206.71 g/mol

IUPAC Name

2-(5-chloropentoxy)oxane

InChI

InChI=1S/C10H19ClO2/c11-7-3-1-4-8-12-10-6-2-5-9-13-10/h10H,1-9H2

InChI Key

WLHOOFDTKPBKIY-UHFFFAOYSA-N

SMILES

C1CCOC(C1)OCCCCCCl

Canonical SMILES

C1CCOC(C1)OCCCCCCl

13129-60-7

Synonyms

2-[(5-Chloropentyl)oxy]tetrahydro-2H-pyran

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5-chloro-1-pentanol (12.26 g, 0.1 mol) was dissolved in dry dichloromethane (400 mL). 3,4-Dihydro-2H-pyrane (12.62 g, 0.15 mol) and pyridine toluene-4-sulphonate (1.26 g, 5 mmol) was then added and the reaction mixture was stirred magnetically in a nitrogen atmosphere at room temperature over night. Sodium-hydrogen-carbonate, saturated solution (150 mL) was added and the phases were separated. The aqueous phase was then extracted with dichloromethane (4×25 mL). The combined dichloromethane phases were washed with water (2×20 mL) and then dried (MgSO4). Dichloromethane was then distilled out on a rotary evaporator and yielded 19.6 g (95%) of a pale yellow oil. NMR indicated a pure product.
Quantity
12.26 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
12.62 g
Type
reactant
Reaction Step Two
Quantity
1.26 g
Type
catalyst
Reaction Step Two
Name
Sodium hydrogen-carbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
150 mL
Type
reactant
Reaction Step Three
Yield
95%

Synthesis routes and methods II

Procedure details

A stirred solution of pentamethylene chlorohydrin (10.0 g, 0.0816 mol) in Et2O (165 ml) under nitrogen was treated with 3,4-dihydro-2H-pyran (10.3 g, 0.122 mol) and p-toluenesulfonic acid hydrate (0.5 g) and kept at ambient temperature for 4.5 hours. The mixture was washed with aqueous NaHCO3 and brine, dried (MgSO4) and concentrated. The residue was distilled to give 4.06 g, bp 79°-82° C. (0.1-0.07 mm Hg) and 10.54 g, bp 82°-84° C. (0.1-0.07 mm Hg) of 5-chloropentyl 2-tetrahydropyranyl ether.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.3 g
Type
reactant
Reaction Step One
Name
Quantity
165 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One

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